molecular formula C14H17N5OS B2460366 4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097895-21-9

4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2460366
CAS No.: 2097895-21-9
M. Wt: 303.38
InChI Key: XRCDJDACWMQJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One area of research focuses on the synthesis and biological evaluation of novel derivatives as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) outlines the synthesis of a series of compounds through condensation and treatment processes, aiming to explore their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) suggests potential therapeutic applications in cancer treatment and inflammation management Rahmouni et al., 2016.

Antimicrobial Activity

Another research direction involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, with an emphasis on anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) report on compounds synthesized through a reaction process, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests potential for developing new antimicrobial agents Abu‐Hashem et al., 2020.

Antiviral Applications

Research by El-All et al. (2016) on SARS-CoV 3C-like protease inhibitors derived from thieno[2,3‐d]‐pyrimidine derivatives indicates the potential antiviral applications of these compounds. The study reports the synthesis of thienopyrimidines and their evaluation against influenza A neuraminidase virus, highlighting the therapeutic potential of these derivatives in antiviral treatments El-All et al., 2016.

Biosynthesis and DNA Interaction

The compound and its derivatives have also been explored for their roles in biosynthesis and interaction with DNA. Research on the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana reveals insights into the enzyme's structure and potential intermediates in the thiazole biosynthesis pathway in eukaryotes Godoi et al., 2006. Additionally, studies on polyamides containing similar structures demonstrate their ability to target specific DNA sequences, offering a pathway to controlling gene expression and potential therapeutic applications Chavda et al., 2010.

Properties

IUPAC Name

4-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-10-12(21-9-18-10)13(20)17-8-11-4-2-7-19(11)14-15-5-3-6-16-14/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCDJDACWMQJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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